tert-Butyl 2-(4-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidine-1-carboxylate
Description
tert-Butyl 2-(4-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butyl carbamate group at the 1-position and a substituted pyridine ring at the 2-position. The pyridine moiety is further functionalized with a methyl group at the 4-position and a pyrrolidine substituent at the 6-position.
Properties
Molecular Formula |
C20H31N3O2 |
|---|---|
Molecular Weight |
345.5 g/mol |
IUPAC Name |
tert-butyl 2-(4-methyl-6-pyrrolidin-1-ylpyridin-3-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C20H31N3O2/c1-15-13-18(22-10-7-8-11-22)21-14-16(15)17-9-5-6-12-23(17)19(24)25-20(2,3)4/h13-14,17H,5-12H2,1-4H3 |
InChI Key |
AJEUWMSSIHYOCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C2CCCCN2C(=O)OC(C)(C)C)N3CCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(4-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method involves the construction of the pyrrolidine ring from cyclic or acyclic precursors, followed by functionalization of preformed pyrrolidine rings . The reaction conditions often include the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of protective groups, such as tert-butyl, is common to prevent unwanted side reactions during the synthesis process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-(4-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like sodium hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, various nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 2-(4-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It is particularly valuable in the development of new pharmaceuticals .
Biology: The compound’s biological applications include its use in the study of enzyme interactions and receptor binding. Its structure allows for the exploration of structure-activity relationships (SAR) in drug discovery .
Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound in the development of drugs targeting specific receptors or enzymes .
Industry: Industrially, this compound is used in the production of various bioactive compounds, including pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of tert-Butyl 2-(4-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity. This binding can lead to various biological effects, depending on the target and the context of the interaction .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their differences are summarized below:
*Estimated based on molecular formula.
Key Observations :
- Substituent Effects: The pyrrolidine group in the target compound enhances steric bulk and nitrogen content compared to the amino group in the analog from . This may improve solubility in polar aprotic solvents but reduce membrane permeability .
- Synthetic Routes : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) is a common method for introducing pyridine derivatives, as seen in the synthesis of related compounds . The tert-butyl carbamate group is typically introduced via Boc protection and removed under acidic conditions .
Biological Activity
tert-Butyl 2-(4-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidine-1-carboxylate is a complex organic compound notable for its unique molecular structure, which includes a tert-butyl group, a piperidine ring, and a pyridine ring with a pyrrolidine moiety. Its molecular formula is with a molecular weight of approximately 345.5 g/mol. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the context of drug development.
Structural Features and Synthesis
The synthesis of this compound typically involves multi-step organic reactions, which may include heating under inert atmospheres and utilizing solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate reactions. The presence of both piperidine and pyridine rings enhances its lipophilicity, aiding in membrane penetration, which is crucial for biological activity.
| Structural Feature | Description |
|---|---|
| Pyrrolidine Moiety | Enhances interaction with biological targets |
| Piperidine Ring | Contributes to pharmacological properties |
| tert-Butyl Group | Increases lipophilicity |
Biological Activity
Preliminary studies indicate that this compound exhibits significant biological activity. It has been investigated for various therapeutic effects, including:
- Antitumor Activity : Similar compounds have shown efficacy in inhibiting tumor growth in vivo.
- Neuropharmacological Effects : The compound's structure suggests potential interactions with neurotransmitter systems, possibly influencing cognitive functions.
- Anti-inflammatory Properties : Initial findings indicate that it may modulate inflammatory pathways.
The mechanism by which this compound exerts its biological effects is likely through interaction with specific receptors or enzymes involved in various signaling pathways. For example, it may act as an inhibitor or modulator of kinases involved in cancer progression.
Case Studies and Research Findings
Research has highlighted several case studies that explore the biological activity of compounds structurally similar to this compound:
- Inhibition Studies : A study demonstrated that related compounds effectively inhibited protein kinase B (PKB), which is crucial in cancer signaling pathways. Compounds were shown to have selectivity for PKB over other kinases, indicating potential for targeted cancer therapy .
- Pharmacokinetics : Investigations into the pharmacokinetic properties revealed that modifications to the linker groups between piperidine and lipophilic substituents could enhance oral bioavailability and reduce clearance rates .
- In Vitro Studies : In vitro assays have indicated that similar derivatives exhibit varying degrees of cytotoxicity against different cancer cell lines, suggesting a promising avenue for developing novel anticancer agents .
Comparative Analysis with Similar Compounds
The uniqueness of this compound can be further understood by comparing it with structurally similar compounds:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| tert-butyl 2-(6-(isopropylthio)pyridin-3-yl)piperidine-1-carboxylate | Isopropylthio group | Different pharmacological profile |
| tert-butyl (3-cyano-pyridin-2-yloxy)methyl)pyrrolidine | Cyano group | Distinct reactivity |
| tert-butyl 4-(6-amino-pyridin-3-yloxy)methyl)piperazine | Piperazine instead of pyrrolidine | Different interaction dynamics |
Q & A
Q. What are the recommended synthetic routes for preparing tert-Butyl 2-(4-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidine-1-carboxylate?
Methodological Answer: The synthesis typically involves multi-step protocols, including:
- Suzuki-Miyaura cross-coupling : To construct the pyridine-piperidine core. Boronic acid derivatives are often used to facilitate aryl-aryl bond formation under palladium catalysis .
- Protection/deprotection strategies : The tert-butyloxycarbonyl (Boc) group is introduced to stabilize the piperidine nitrogen during subsequent reactions. Deprotection is performed under acidic conditions (e.g., HCl in dioxane) .
- Functionalization of the pyrrolidine ring : Alkylation or nucleophilic substitution reactions are employed to introduce the pyrrolidin-1-yl group at the pyridine C6 position .
Q. Key Reaction Conditions :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Boc Protection | Boc₂O, DMAP, DCM, RT | 85–90% | >95% |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 60–75% | >90% |
Q. How is the compound characterized to confirm structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are used to verify the presence of tert-butyl (δ ~1.4 ppm), piperidine protons (δ ~3.0–4.0 ppm), and pyrrolidine/pyridine aromatic signals .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 359.2345 for C₂₀H₃₁N₃O₂) .
- Infrared Spectroscopy (IR) : Peaks at ~1680–1700 cm⁻¹ confirm the Boc carbonyl group .
Q. What safety protocols are essential for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- Storage : Store in sealed containers at 2–8°C under inert gas (N₂/Ar) to prevent degradation .
- Emergency Measures : Immediate eye wash and skin decontamination with water if exposed .
Advanced Research Questions
Q. How does the compound’s reactivity vary under different pH or solvent conditions?
Methodological Answer:
- Acidic Conditions : The Boc group is labile in acidic media (e.g., TFA), leading to deprotection and formation of the free piperidine amine. This is critical for downstream functionalization .
- Polar Aprotic Solvents : DMF or DMSO enhances solubility for coupling reactions but may promote side reactions (e.g., ring-opening) at elevated temperatures .
- Aqueous Stability : Hydrolysis of the pyrrolidine substituent is minimal at neutral pH but accelerates under basic conditions (pH >10) .
Q. What biological targets or mechanisms are associated with this compound?
Methodological Answer:
- Kinase Inhibition : Structural analogs (e.g., spirocyclic piperidines) show selective inhibition of kinases (e.g., JAK2, EGFR) via competitive binding to the ATP pocket. IC₅₀ values are determined via fluorescence polarization assays .
- Cellular Uptake : LogP calculations (≈2.5) suggest moderate membrane permeability, validated using Caco-2 cell monolayers .
- In Vivo Profiling : Pharmacokinetic studies in rodent models reveal a half-life (t₁/₂) of 3–5 hours and moderate bioavailability (25–35%) .
Q. How can computational modeling optimize the compound’s interactions with target proteins?
Methodological Answer:
- Docking Simulations : Use Schrödinger Suite or AutoDock Vina to model binding poses in kinase active sites. Focus on hydrogen bonding with conserved residues (e.g., Lys216 in EGFR) .
- MD Simulations : GROMACS or AMBER assesses stability of ligand-protein complexes over 100 ns trajectories. RMSD values <2 Å indicate stable binding .
- QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity to guide structural modifications .
Q. How to resolve contradictions in reported synthetic yields across studies?
Methodological Answer:
- Parameter Screening : Use Design of Experiments (DoE) to optimize variables (e.g., catalyst loading, temperature). For example, reducing Pd(PPh₃)₄ from 5 mol% to 2 mol% improves yield by minimizing side reactions .
- Purification Techniques : Compare column chromatography vs. recrystallization. Gradient elution (hexane/EtOAc) increases purity from 85% to >98% .
- Batch Analysis : LC-MS tracking of intermediates identifies hydrolysis byproducts (e.g., free piperidine) that reduce overall yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
